molecular formula C16H16Cl2N2O2 B2597600 1-(3,4-Dichlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea CAS No. 1396747-51-5

1-(3,4-Dichlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea

Cat. No.: B2597600
CAS No.: 1396747-51-5
M. Wt: 339.22
InChI Key: QKGBZTQEQXWPGP-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of dichlorophenyl and hydroxyphenylpropyl groups in its structure suggests potential biological activity and chemical reactivity.

Scientific Research Applications

Chemistry

In chemistry, 1-(3,4-Dichlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. The presence of dichlorophenyl and hydroxyphenylpropyl groups suggests that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic effects. For example, they may be screened for activity against various diseases, including cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea typically involves the reaction of 3,4-dichloroaniline with 3-hydroxy-3-phenylpropyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)urea
  • 1-(3,4-Dichlorophenyl)-3-(3-phenylpropyl)urea
  • 1-(3,4-Dichlorophenyl)-3-(3-hydroxy-3-methylpropyl)urea

Uniqueness

1-(3,4-Dichlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea is unique due to the presence of both dichlorophenyl and hydroxyphenylpropyl groups. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c17-13-7-6-12(10-14(13)18)20-16(22)19-9-8-15(21)11-4-2-1-3-5-11/h1-7,10,15,21H,8-9H2,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGBZTQEQXWPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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